Blood group B antigen hexaose type 2

Glycan Structure Hemagglutination Inhibition ABO Blood Group

Choose this chemically synthesized Blood group B antigen hexaose type 2 for its strict structural authentication (≥95% HPLC purity, dual‑NMR identity). The type 2 core (Galβ1‑4GlcNAc) is the physiologically relevant erythrocyte ABO carrier, ensuring accurate antibody specificity profiling in glycan microarrays, hemagglutination inhibition, and GTB enzymatic studies. Available as free hexaose, BSA‑conjugate, or biotinylated derivative for direct SPR immobilization. Soluble at 10 g/L in PBS or HEPES. For research use only; not for diagnostic or therapeutic applications.

Molecular Formula C34H58N2O25
Molecular Weight
Cat. No. B1165503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlood group B antigen hexaose type 2
SynonymsGalα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Galβ1-4Glc C38H65NO30
Molecular FormulaC34H58N2O25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Blood Group B Antigen Hexaose Type 2: Structural Definition and Core Procurement Considerations for Glycobiology Research


Blood group B antigen hexaose type 2 is a defined synthetic hexasaccharide with the branched glycan sequence Galα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Galβ1-4Glc (C38H65NO30, MW 1015.90–1015.93 Da) [1]. It constitutes the minimal type 2 core chain determinant of human blood group B antigenicity, incorporating the essential Galβ1-4GlcNAc backbone linkage characteristic of the type 2 histo-blood group precursor series [2]. This compound is supplied as a chemically synthesized, structurally authenticated oligosaccharide standard primarily utilized in glycan array construction, antibody/lectin specificity profiling, analytical method development, and enzymatic biosynthesis studies .

Why In-Class Hexaose Substitution Compromises Experimental Reproducibility in B Antigen Type 2 Assays


Substituting Blood group B antigen hexaose type 2 with its closest structural analogs (e.g., B antigen hexaose type 1 or A antigen hexaose type 2) introduces distinct and quantifiable deviations that compromise experimental validity. The type 2 core chain (defined by the Galβ1-4GlcNAc linkage) differs from the type 1 core chain (Galβ1-3GlcNAc), which leads to divergent binding specificities, particularly in hemagglutination inhibition assays where type 2 H haptens exhibit substantially stronger inhibition than type 1 H haptens [1]. Furthermore, the B antigen differs from the A antigen solely by the substitution of a terminal α1-3 galactose residue (B) in place of an α1-3 N-acetylgalactosamine residue (A), yet this single monosaccharide difference results in entirely distinct antibody recognition profiles and glycosyltransferase substrate specificities [2]. Use of an incorrect core type or antigen specificity will thus produce false-negative or cross-reactive signals in any assay reliant on authentic B-type 2 epitope recognition.

Quantitative Procurement Evidence: Verified Differentiation Metrics for Blood Group B Antigen Hexaose Type 2


Structural Core Differentiation: Type 2 vs. Type 1 Hexaose Linkage Confirmation

The blood group B antigen hexaose type 2 compound contains the Galβ1-4GlcNAc core linkage, distinguishing it from the type 1 hexaose analog which contains Galβ1-3GlcNAc [1]. This structural distinction is functionally consequential in hapten inhibition assays. While synthetic A and B haptens of type 2 and type 1 exhibit similar selective inhibition, the H hapten (the precursor to both A and B antigens) shows pronounced type-specific differences: type 2 H hapten inhibits hemagglutination very strongly, whereas type 1 H hapten inhibits extremely weakly [1]. This indicates that type 2 structural dominance in erythrocyte surface determinants directly translates to assay performance differences that cannot be predicted from type 1 data.

Glycan Structure Hemagglutination Inhibition ABO Blood Group

Purity Specification Comparison: NMR-Verified vs. HPLC-Grade Commercial Sources

Commercially available blood group B antigen hexaose type 2 is offered under two distinct purity and identity verification specifications. Supplier A (Elicityl) provides material with purity >90% as determined by ¹H NMR, with identity confirmed by MS and ¹H NMR analyses, and solubility specified at 10 g/L in water, PBS, or HEPES [1][2]. Supplier B (Creative Biolabs) offers material with purity ≥95% by HPLC and identity confirmed to structure by both ¹H NMR and ¹³C NMR [3].

Oligosaccharide Purity Analytical Standard Vendor Qualification

Solubility and Handling Properties for In Vitro Assay Compatibility

The blood group B antigen hexaose type 2 demonstrates aqueous solubility at 10 g/L in water, PBS, or HEPES buffer systems, as specified for both the free hexaose and its amine-derivatized conjugate [1]. In contrast, the KLH-conjugated form of the same hexaose exhibits reduced solubility of 1 g/L in 1X PBS, attributable to the high molecular weight carrier protein .

Oligosaccharide Solubility Assay Buffer Compatibility Sample Preparation

Functional Valency Engineering: Free Hexaose vs. Neoglycoprotein Conjugates for Antibody Detection

The blood group B antigen hexaose type 2 is available in both free monosaccharide form and as multivalent neoglycoprotein conjugates (BSA-conjugated). The BSA-conjugated form exhibits 100- to 10,000-fold higher apparent affinity compared to the free hexaose, due to multivalent presentation effects that amplify carbohydrate-protein interaction signals . This enhancement is a class-level property of neoglycoprotein conjugation rather than a unique attribute of the B hexaose sequence, but the availability of this conjugate from the supplier enables direct assay optimization.

Neoglycoprotein Antibody Affinity ELISA Development

Analytical Standard Qualification: Traceable Identity Confirmation for Regulatory Compliance

The blood group B antigen hexaose type 2 compound is supplied with identity verification conforming to structure by orthogonal analytical methods. Supplier specifications include identity confirmed by both ¹H NMR and ¹³C NMR with purity ≥95% by HPLC, and the compound is assigned the MDL number MFCD15145457 for unambiguous reagent tracking [1]. This dual-NMR identity confirmation exceeds the minimum industry practice of single-method (MS-only or ¹H NMR-only) verification and provides documentation suitable for publication and regulatory submission requirements.

Glycan Standard Identity Verification Regulatory Compliance

Derivatization Flexibility: Linker Options for Assay-Specific Conjugation Strategies

The blood group B antigen hexaose type 2 is commercially available with multiple functional linker modifications that enable direct conjugation to assay surfaces, detection systems, or carrier molecules. Available derivatives include terminal alkyne (Linker-C≡CH) for click chemistry conjugation, biotin (Linker-BT) for streptavidin-based detection, free terminal amine (Linker-NH2) for amide coupling to activated esters, and cyclic di-thiol (Linker-LIPO) for direct gold surface or liposomal membrane anchoring [1][2][3]. Each derivative retains the native hexaose structure while enabling distinct immobilization chemistries.

Glycoconjugate Synthesis Biotinylation Surface Immobilization

Validated Application Scenarios for Blood Group B Antigen Hexaose Type 2 in Glycan Analysis and Assay Development


Glycan Microarray Printing and Anti-B Antibody Specificity Profiling

The free hexaose with terminal amine or alkyne linker is suitable for covalent immobilization onto NHS-activated or azide-functionalized microarray surfaces. The ≥95% HPLC purity and dual-NMR identity confirmation ensure that observed antibody binding signals are attributable solely to the B type 2 epitope. This application is critical for characterizing monoclonal anti-B antibody cross-reactivity profiles, as documented in glycan microarray studies of ABO(H) binding reagents where superior specificity of monoclonal antibodies over lectins was demonstrated .

High-Sensitivity ELISA Development for B Antigen Detection

The BSA-conjugated form (GLY040-2-BSA) provides 100- to 10,000-fold affinity enhancement through multivalent presentation, making it the preferred coating antigen for sandwich ELISA or direct-binding assays requiring low detection limits. This format is suitable for quantifying anti-B antibody titers in serum samples or for screening hybridoma supernatants during monoclonal antibody development.

Glycosyltransferase Activity Assays and Enzymatic Synthesis Monitoring

The type 2 hexaose serves as both substrate and product standard in assays monitoring GTB (α1-3 galactosyltransferase) activity. The type 2 core chain (Galβ1-4GlcNAc) is the predominant carrier of erythrocyte ABO antigens , making this hexaose the physiologically relevant substrate for in vitro GTB enzyme characterization. The compound's use as a retention time standard in HPAEC-PAD or capillary electrophoresis enables accurate quantification of enzymatic conversion yields.

SPR Biosensor Chip Functionalization for Kinetic Binding Analysis

The biotinylated derivative (GLY040-2-BT-C) enables direct immobilization onto streptavidin-coated SPR sensor chips . This eliminates non-specific adsorption artifacts associated with passive hexaose adsorption. Coupled with the 10 g/L aqueous solubility , the biotin conjugate allows precise control of ligand density for accurate k_on/k_off rate determination and K_D measurement in antibody-antigen interaction studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Blood group B antigen hexaose type 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.